3-(1H-Pyrazol-4-yl)pyrrolidin-2-one
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Overview
Description
3-(1H-Pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrazole and a pyrrolidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrrolidinone moieties endows it with unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(1H-Pyrazol-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(1H-Pyrazol-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
3-(1H-Pyrazol-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-6(1-2-8-7)5-3-9-10-4-5/h3-4,6H,1-2H2,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFKEMCFKEECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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